Ethyl b-D-fructopyranoside
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Overview
Description
Ethyl b-D-fructopyranoside is a chemical compound with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . It is a derivative of fructose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its sweet taste and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl b-D-fructopyranoside can be synthesized through the reaction of fructose with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond between the fructose and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl b-D-fructopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted fructopyranosides.
Scientific Research Applications
Ethyl b-D-fructopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and hydrolysis.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism.
Medicine: It is used in the development of sweeteners and other pharmaceutical formulations.
Industry: It is used in the production of flavoring agents and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of ethyl b-D-fructopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing fructose and ethanol. The compound may also interact with taste receptors, contributing to its sweet taste .
Comparison with Similar Compounds
Similar Compounds
Ethyl b-D-glucopyranoside: Similar in structure but derived from glucose instead of fructose.
n-Butyl b-D-fructopyranoside: Similar in structure but with a butyl group instead of an ethyl group.
b-D-Fructofuranose: A different isomer of fructose with a furanose ring structure
Uniqueness
Ethyl b-D-fructopyranoside is unique due to its specific glycosidic bond and the presence of an ethyl group, which imparts distinct chemical and physical properties compared to its analogs. Its sweet taste and reactivity make it valuable in various applications .
Properties
Molecular Formula |
C8H16O6 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-9)7(12)6(11)5(10)3-14-8/h5-7,9-12H,2-4H2,1H3 |
InChI Key |
SNKSMYJJYVZUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(C(C(CO1)O)O)O)CO |
Origin of Product |
United States |
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